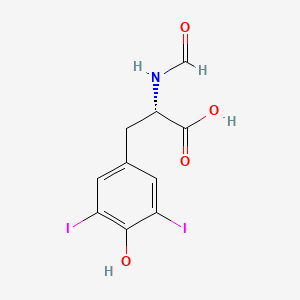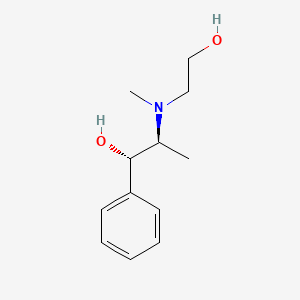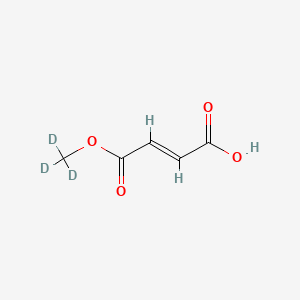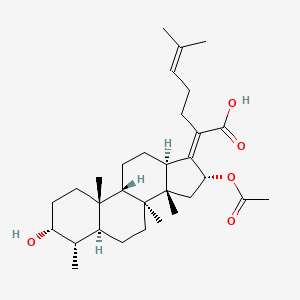
N-Formyl-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Formyl-3,5-diiodo-L-tyrosine” is a compound with the molecular formula C10H9I2NO4 . It is a derivative of L-tyrosine, a non-essential amino acid, which has been iodinated at positions 3 and 5 of the aromatic ring . The compound also contains a formyl group attached to the nitrogen of the amino acid .
Molecular Structure Analysis
The molecular structure of N-Formyl-3,5-diiodo-L-tyrosine can be represented by the InChI string:InChI=1S/C10H9I2NO4/c11-6-1-5 (2-7 (12)9 (6)15)3-8 (10 (16)17)13-4-14/h1-2,4,8,15H,3H2, (H,13,14) (H,16,17)/t8-/m0/s1 . This indicates that the compound has a chiral center at the alpha carbon of the amino acid . Physical And Chemical Properties Analysis
N-Formyl-3,5-diiodo-L-tyrosine has a molecular weight of 460.99 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 460.86210 g/mol .科学的研究の応用
The research and application of N-Formyl-3,5-diiodo-L-tyrosine (hereafter referred to by its chemical name due to the requirement to avoid abbreviations) are pivotal in various scientific domains, particularly in the study of amino acid modifications and their implications in biological systems. Although direct studies on this specific compound are limited, insights can be drawn from research on similar tyrosine derivatives and their biological significance.
Understanding Tyrosine Modifications
Research into tyrosine and its derivatives, including modifications like sulfation, nitration, and oxidation, offers valuable insights into biological mechanisms and potential therapeutic applications. Tyrosine sulfation, a common post-translational modification, plays a crucial role in protein-protein interactions, influencing numerous biochemical and physiological reactions (Yang et al., 2015). Similarly, the study of tyrosine nitration in proteins reveals its significance in hydrophilic and hydrophobic environments, highlighting the impact of oxidative stress and offering potential pathways for therapeutic intervention (Bartesaghi et al., 2006).
Biotechnological Applications
The versatility of tyrosine-based enzymes like tyrosinase, which acts on phenolic substrates, demonstrates the potential for biotechnological applications ranging from bioremediation of pollutants to biosensor development and synthesis of pharmaceuticals (Min et al., 2019). This underscores the relevance of studying N-Formyl-3,5-diiodo-L-tyrosine and similar compounds in developing innovative biotechnological solutions.
Therapeutic Potential and Diagnostic Applications
The exploration of amino acids like tyrosine in the context of diseases and diagnostics, particularly through the use of advanced imaging techniques such as positron emission tomography (PET) with O-(2-[(18)F]-fluoroethyl)-L-tyrosine, offers promising avenues for the non-invasive diagnosis and treatment monitoring of neurological conditions and cancers (Rapp et al., 2013). Such studies highlight the potential clinical value of understanding and manipulating tyrosine derivatives for therapeutic benefits.
作用機序
Target of Action
N-Formyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid tyrosine . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .
Mode of Action
The detailed cellular and molecular mechanisms through which N-Formyl-3,5-diiodo-L-tyrosine elicits its actions remain largely unknown. It is known that 3,5-diiodo-l-thyronine (3,5-t2), an endogenous metabolite of thyroid hormones, exhibits interesting metabolic activities . In rodent models, exogenously administered 3,5-T2 rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . While several lines of evidence suggest that 3,5-T2 mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target, THRs-mediated actions have also been described .
Biochemical Pathways
N-Formyl-3,5-diiodo-L-tyrosine is involved in the biosynthesis and alternative pathways of metabolism of thyroid hormones . It is a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Result of Action
Given its role as an intermediate in the biosynthesis of thyroid hormones, it may influence the regulation of metabolism, growth, and development .
特性
IUPAC Name |
(2S)-2-formamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I2NO4/c11-6-1-5(2-7(12)9(6)15)3-8(10(16)17)13-4-14/h1-2,4,8,15H,3H2,(H,13,14)(H,16,17)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMVURRYXKQJID-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747826 |
Source


|
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-3,5-diiodo-L-tyrosine | |
CAS RN |
906327-16-0 |
Source


|
| Record name | N-Formyl-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)